Kurarinone

Description

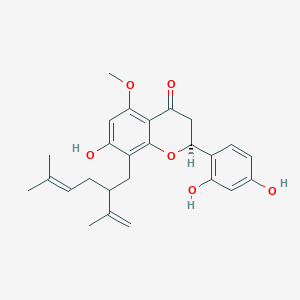

Structure

3D Structure

Properties

Molecular Formula |

C26H30O6 |

|---|---|

Molecular Weight |

438.5 g/mol |

IUPAC Name |

(2S)-2-(2,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C26H30O6/c1-14(2)6-7-16(15(3)4)10-19-21(29)12-24(31-5)25-22(30)13-23(32-26(19)25)18-9-8-17(27)11-20(18)28/h6,8-9,11-12,16,23,27-29H,3,7,10,13H2,1-2,4-5H3/t16?,23-/m0/s1 |

InChI Key |

LTTQKYMNTNISSZ-KESSSICBSA-N |

Isomeric SMILES |

CC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)C[C@H](O2)C3=C(C=C(C=C3)O)O)C(=C)C)C |

Canonical SMILES |

CC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C(=C)C)C |

Synonyms |

kurarinone norkurarinone |

Origin of Product |

United States |

Foundational & Exploratory

The Pharmacological Properties of Kurarinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kurarinone, a natural flavanone predominantly isolated from the roots of Sophora flavescens, has emerged as a promising multifaceted pharmacological agent. This technical guide provides an in-depth overview of the core pharmacological properties of this compound, with a particular focus on its anticancer, anti-inflammatory, and neuroprotective activities. This document summarizes key quantitative data, details representative experimental protocols for assessing its bioactivity, and visualizes the intricate signaling pathways modulated by this compound. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction

This compound is a prenylated flavonoid that has been the subject of extensive research due to its wide spectrum of biological activities.[1][2] Structurally characterized by a lavandulyl group, this compound has demonstrated significant potential in modulating key cellular processes involved in various pathologies, including cancer, inflammation, and neurodegenerative diseases.[1][3] This guide aims to consolidate the current scientific knowledge on the pharmacological properties of this compound, providing a technical foundation for further investigation and potential clinical translation.

Anticancer Properties

This compound exhibits potent anticancer activity against a range of human cancer cell lines, including but not limited to lung, breast, cervical, gastric, and prostate cancers.[1][2] Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[1][4]

Induction of Apoptosis

This compound triggers programmed cell death in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5] Key molecular events include the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and the upregulation of pro-apoptotic proteins such as Bax.[5][6] This shift in the Bcl-2/Bax ratio leads to mitochondrial dysfunction, cytochrome c release, and the subsequent activation of a caspase cascade, including caspase-3, -8, and -9.[5][7] Furthermore, this compound has been shown to enhance TRAIL (TNF-related apoptosis-inducing ligand)-induced apoptosis by inhibiting the NF-κB pathway.[1][2]

Cell Cycle Arrest

This compound can induce cell cycle arrest, primarily at the G2/M and sub-G1 phases, in a cancer-specific context.[1][7] This cytostatic effect is mediated by the modulation of key cell cycle regulatory proteins. For instance, this compound has been observed to increase the expression of cyclin-dependent kinase inhibitors p21 and p27, while decreasing the levels of cyclin A and cyclin D1.[1]

Inhibition of Metastasis

The metastatic potential of cancer cells is also attenuated by this compound. It has been shown to modulate the expression of proteins involved in the epithelial-mesenchymal transition (EMT), a critical process in metastasis.[1] Specifically, this compound can upregulate E-cadherin while downregulating N-cadherin and Vimentin.[1] Additionally, it inhibits the activity of matrix metalloproteinases (MMPs), such as MMP2 and MMP9, which are crucial for the degradation of the extracellular matrix during cancer cell invasion.[1]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of this compound against various cancer cell lines, presented as IC50 values.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Non-small cell lung cancer | Not specified, effective at 5-25 µM | [7] |

| H1688 | Small-cell lung cancer | 12.5 | [2][5] |

| H146 | Small-cell lung cancer | 30.4 | [2][5] |

| HeLa | Cervical cancer | 8.7 (for this compound-7-O-β-glucoside) | [1] |

| PC3 | Prostate cancer | 24.7 | [2] |

| HCT15 | Colon cancer | Not specified, less active against multi-drug resistant subline | [1] |

| KDR | Kinase assay | 2.3 | [1] |

| HCoV-OC43 infected MRC-5 | Human coronavirus | ~3.5 | [2] |

In Vivo Efficacy: In xenograft models, this compound has demonstrated significant tumor growth inhibition at doses ranging from 20 to 500 mg/kg body weight.[1][7] For example, in a lung cancer xenograft model, a dose of 100 mg/kg/day decreased the expression of Bcl2 and upregulated caspases 8 and 3.[1][7]

Anti-inflammatory Properties

This compound possesses significant anti-inflammatory effects, which are attributed to its ability to modulate key inflammatory signaling pathways and reduce the production of pro-inflammatory mediators.[1]

Modulation of Inflammatory Pathways

A primary mechanism of this compound's anti-inflammatory action is the inhibition of the NF-κB signaling pathway.[1] It has been shown to inhibit IκBα phosphorylation, which is a critical step in the activation of NF-κB.[1][2] this compound also modulates the MAPK and JAK/STAT signaling pathways, both of which play crucial roles in the inflammatory response.[1][8]

Regulation of the Nrf2/HO-1 Pathway

This compound is a potent activator of the Nrf2/HO-1 pathway, a key cellular defense mechanism against oxidative stress and inflammation.[9][10] It downregulates the expression of Keap1, the negative regulator of Nrf2, leading to the nuclear translocation of Nrf2 and the subsequent upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).[9][10][11] This induction of HO-1 contributes significantly to its anti-inflammatory effects by suppressing the production of inflammatory mediators.[9]

Inhibition of Pro-inflammatory Mediators

In various in vitro and in vivo models, this compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1] It also inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of nitric oxide (NO) and prostaglandins, respectively.[1]

Quantitative Anti-inflammatory Data

| Model | Effect | Concentration/Dose | Reference |

| LPS-induced RAW264.7 cells | Inhibition of NO, ROS, TNF-α, IL-1β, IL-6 | Effective at micromolar concentrations | [7] |

| Collagen-induced arthritis mice | Reduced serum levels of TNF-α, IL-6, IFN-γ, IL-17A | 100 mg/kg/day | [1] |

| Multiple sclerosis model | Inhibition of Th1 and Th17 cell proliferation | 100 mg/kg/day | [1][2] |

| LPS-induced NF-κB activation | IC50 of 5.8 µg/ml | [1][7] |

Neuroprotective Properties

Emerging evidence suggests that this compound exerts neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders like Parkinson's disease.[3]

Attenuation of Neuroinflammation

This compound has been shown to alleviate neuroinflammation by suppressing the activation of microglia, the resident immune cells of the central nervous system.[3] This is achieved, in part, through the inhibition of the NF-κB signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6 in the brain.[3]

Inhibition of Soluble Epoxide Hydrolase (sEH)

A key neuroprotective mechanism of this compound is its ability to inhibit the soluble epoxide hydrolase (sEH) enzyme.[3] By inhibiting sEH, this compound increases the levels of endogenous epoxyeicosatrienoic acids (EETs), which have potent anti-inflammatory and neuroprotective properties.[3] The KD value for the binding of this compound to sEH is 1.45 µM.[3]

Protection of Dopaminergic Neurons

In an MPTP-induced mouse model of Parkinson's disease, this compound treatment protected dopaminergic neurons from degeneration.[3] This was evidenced by an increase in the number of tyrosine hydroxylase (TH)-positive cells and an elevation in the levels of dopamine and its metabolites in the striatum.[3][12]

Quantitative Neuroprotective Data

| Model | Effect | Dose | Reference |

| MPTP-induced Parkinson's disease mice | Attenuated reduction of dopamine and its metabolites | 5, 10, and 20 mg/kg | [3] |

| In vitro sEH inhibition | Ki value of 0.87 µM (human sEH) | - | [3] |

| In vitro sEH inhibition | IC50 value of 0.42 µM (mouse sEH) | - | [3] |

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

Caption: Anticancer mechanisms of this compound.

Caption: Anti-inflammatory mechanisms of this compound.

Caption: Neuroprotective mechanisms of this compound.

Experimental Protocols

This section provides representative, detailed methodologies for key experiments commonly used to evaluate the pharmacological properties of this compound. These protocols are based on standard laboratory procedures and should be optimized for specific cell lines and experimental conditions.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in apoptosis, such as Bcl-2, Bax, and cleaved caspases.

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3)

-

HRP-conjugated secondary antibodies

-

TBST (Tris-buffered saline with 0.1% Tween 20)

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system

Procedure:

-

Lyse the cell pellets with RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration using the BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add ECL detection reagents and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.

Materials:

-

Treated and untreated cells

-

PBS

-

70% cold ethanol

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Harvest and wash the cells with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PBS containing RNase A and incubate at 37°C for 30 minutes.

-

Add PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

-

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion

This compound is a natural flavanone with a remarkable range of pharmacological properties, making it a compelling candidate for further drug development. Its potent anticancer, anti-inflammatory, and neuroprotective effects are underpinned by its ability to modulate a complex network of signaling pathways. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this promising compound. Future studies should focus on elucidating its detailed mechanisms of action in various disease models, optimizing its pharmacokinetic and pharmacodynamic properties, and ultimately, evaluating its safety and efficacy in clinical settings.

References

- 1. mdpi.com [mdpi.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MTT (Assay protocol [protocols.io]

- 5. Anti-Inflammatory Activity of this compound Involves Induction of HO-1 via the KEAP1/Nrf2 Pathway [mdpi.com]

- 6. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. texaschildrens.org [texaschildrens.org]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. chondrex.com [chondrex.com]

- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 12. researchgate.net [researchgate.net]

Kurarinone: A Technical Guide to its Natural Sources, Isolation from Sophora flavescens, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kurarinone, a prenylated flavanone, is a bioactive natural product with significant therapeutic potential. Primarily isolated from the roots of Sophora flavescens Ait. (Leguminosae), this compound has demonstrated a range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification from Sophora flavescens, and an exploration of its modulation of key cellular signaling pathways. The information is presented to support further research and development of this compound as a potential therapeutic agent.

Natural Sources of this compound

This compound is a naturally occurring flavanone found in several plant species, with the roots of Sophora flavescens being the most prominent and commercially utilized source.[1][2] This traditional Chinese medicinal herb, also known as "Ku Shen," has a long history of use in treating various ailments. Besides Sophora flavescens, this compound has also been isolated from Sophora angustifolia.[3][4][5]

Isolation of this compound from Sophora flavescens

The isolation of this compound from the dried roots of Sophora flavescens typically involves solvent extraction followed by various chromatographic techniques for purification. The selection of the extraction solvent and purification method can significantly impact the yield and purity of the final product.

Extraction Methodologies

Several extraction methods have been reported for obtaining crude extracts rich in this compound from Sophora flavescens roots. These include maceration, soxhlet extraction, and ultrasonic-assisted extraction (UAE). The choice of solvent is critical, with ethanol, methanol, and acetone being commonly used.

Table 1: Comparison of Extraction Methods for this compound

| Extraction Method | Solvent(s) | Key Parameters | Reported Yield/Efficiency | Reference(s) |

| Maceration | Methanol | Room temperature, repeated extractions | Not specified | [6] |

| Maceration | Acetone | Room temperature, 24h, 3 repetitions | 14.8 g extract from 1 kg roots | [7] |

| Ultrasonic-Assisted Extraction (UAE) | 100% Ethanol | 72 kHz frequency, 30 min extraction time | Highest yield of 6.025 g (extract) | [4][8] |

| Solvent Extraction | Not specified | Not specified | This compound content: 15-25% of total flavone extract | [9] |

Detailed Experimental Protocol: Ultrasonic-Assisted Extraction and Purification

This protocol outlines a common and efficient method for the isolation and purification of this compound.

2.2.1. Materials and Equipment

-

Dried and powdered roots of Sophora flavescens

-

100% Ethanol

-

Polyamide resin for column chromatography

-

Solvents for chromatography: Ethanol-water mixtures

-

High-Performance Liquid Chromatography (HPLC) system

-

Solvents for HPLC: Acetonitrile, Water, Acetic Acid

-

Rotary evaporator

-

Freeze dryer

2.2.2. Experimental Procedure

-

Extraction:

-

Submerge the powdered roots of Sophora flavescens in 100% ethanol.

-

Perform ultrasonic-assisted extraction at a frequency of 72 kHz for 30 minutes.[4][8]

-

Filter the mixture and collect the ethanol extract.

-

Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Column Chromatography Purification:

-

The crude extract is subjected to polyamide column chromatography for the separation and purification of total flavonoids.[9]

-

The column is eluted with a stepwise gradient of ethanol in water.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

-

-

High-Performance Liquid Chromatography (HPLC) Analysis and Purification:

-

The fractions rich in this compound are further purified by preparative HPLC.

-

A common mobile phase for analytical HPLC consists of a gradient of acetonitrile and water (with 0.1% acetic acid). For example, a linear gradient from 20% to 35% acetonitrile over 60 minutes can be employed.[8]

-

The purified this compound is collected, and the solvent is removed under reduced pressure.

-

-

Final Product:

-

The purified this compound is lyophilized to obtain a dry powder.

-

The structure and purity of the isolated this compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

-

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways, primarily the PERK-ATF4 pathway and the NF-κB signaling cascade.

Activation of the PERK-ATF4 Pathway

This compound has been shown to induce cytostatic effects in cancer cells by activating the PKR-like endoplasmic reticulum kinase (PERK) pathway.[3][7][10] This pathway is a component of the unfolded protein response (UPR), which is activated under conditions of endoplasmic reticulum (ER) stress.

Upon activation by this compound, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).[11] This phosphorylation leads to a global reduction in protein synthesis but selectively enhances the translation of Activating Transcription Factor 4 (ATF4).[3][7][10] ATF4 then translocates to the nucleus and upregulates the expression of genes involved in stress response and cell cycle arrest, such as the cyclin-dependent kinase inhibitor p21.[10] The induction of p21 leads to G1 cell cycle arrest, thereby inhibiting cancer cell proliferation.[10]

Inhibition of the NF-κB Signaling Pathway

This compound also exhibits potent anti-inflammatory properties by suppressing the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11][12] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.

In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. This compound has been shown to inhibit the phosphorylation of IκBα, thereby preventing the nuclear translocation and activation of NF-κB.[11] This leads to a downregulation of pro-inflammatory mediators. Furthermore, this compound can attenuate the ERK/RSK2 kinase pathways, which are upstream regulators of NF-κB activity.[12]

References

- 1. Five-Decade Update on Chemopreventive and Other Pharmacological Potential of this compound: a Natural Flavanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Anti-Inflammatory Activity of this compound Involves Induction of HO-1 via the KEAP1/Nrf2 Pathway | Semantic Scholar [semanticscholar.org]

- 3. This compound from Sophora Flavescens Roots Triggers ATF4 Activation and Cytostatic Effects Through PERK Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. Anti-Inflammatory Activity of this compound Involves Induction of HO-1 via the KEAP1/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound isolated from Sophora flavescens Ait inhibited MCP-1-induced chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. researchgate.net [researchgate.net]

- 9. CN103070912B - Sophora flavescens totall flavone extract product, preparation method and quality detection method - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. frontiersin.org [frontiersin.org]

- 12. Attenuation of ERK/RSK2-driven NFκB gene expression and cancer cell proliferation by this compound, a lavandulyl flavanone isolated from Sophora flavescens ait. roots - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Kurarinone

This technical guide provides a comprehensive overview of the chemical structure and common isolation procedures for this compound, a bioactive lavandulyl flavanone. Due to the limited availability of published total synthesis routes, this document focuses on the well-established methods of extraction and purification from its primary natural source, the roots of Sophora flavescens.

Chemical Structure of this compound

This compound is a prenylated flavanone characterized by a C6-C3-C6 flavonoid skeleton with a lavandulyl group substitution.[1] Its structure was first elucidated in 1970 through UV, IR, and NMR techniques.[1][2]

The core structure is a (2S)-flavanone substituted with hydroxyl groups at positions 7, 2', and 4', a methoxy group at position 5, and a lavandulyl group at position 8.[1] This complex structure, with multiple stereocenters, contributes to its specific biological activities.

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers and Properties of this compound

| Identifier | Value | Reference |

| IUPAC Name | (2S)-2-(2,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one | |

| Molecular Formula | C₂₆H₃₀O₆ | |

| Molecular Weight | 438.5 g/mol | |

| CAS Number | 34981-26-5 | |

| Appearance | Colorless crystalline substance | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference |

| ¹H-NMR | (acetone-d6, 400 MHz) δ 7.35 (1H, d, J = 8.3 Hz), 6.44 (1H, d, J = 2.4 Hz), 6.36 (1H, dd, J = 8.3, 2.4 Hz), 6.11 (1H, s), 5.56 (1H, dd, J = 12.7, 3.4 Hz), 5.08 (1H, t, J = 7.3 Hz), 4.71 (1H, s), 4.61 (1H, s), 3.82 (1H, s), 3.10 (1H, dd, J = 17.1, 12.7 Hz), 2.70 (1H, dd, J = 17.1, 3.4 Hz), 2.59 (1H, m), 2.21-2.01 (2H, m), 1.89 (1H, m), 1.69 (3H, s), 1.63 (3H, s) | [3] |

| ¹³C-NMR | Data available in literature. | [3][4] |

| EIMS | m/z 438.52 (calculated for C₂₆H₃₀O₆⁺, 438.513) | [3] |

Synthesis of this compound: Isolation from Natural Sources

Total synthesis of this compound is not commonly reported in scientific literature. The compound is typically obtained through extraction and purification from the roots of plants in the Sophora genus, most notably Sophora flavescens.[1][5][6] The following sections detail a standard laboratory-scale isolation and purification protocol.

Caption: Workflow for the isolation of this compound.

Table 3: Reported Isolation Yields of this compound

| Starting Material | Yield | Source | Reference |

| 20 kg Sophora angustifolia roots | 15 g | Methanolic Extract | [2] |

| 1 kg Sophora flavescens roots | 98 mg | Acetone Extract | [3] |

Experimental Protocols

The following protocol is adapted from the activity-guided fractionation method described by Nishikawa et al. (2019).[3]

Materials and Equipment

-

Dried roots of Sophora flavescens

-

Acetone (reagent grade)

-

Methanol (reagent grade)

-

Chloroform (reagent grade)

-

Silica gel for column chromatography (e.g., AP-300)

-

TLC plates (Silica gel 60 F₂₅₄)

-

Preparative TLC plates

-

Rotary evaporator

-

Glass chromatography column

-

Standard laboratory glassware

Extraction Procedure

-

Weigh 1 kg of dried and powdered roots of S. flavescens.

-

Macerate the root powder with 3 L of acetone at room temperature for 24 hours.

-

Filter the mixture to separate the extract from the solid plant material.

-

Repeat the extraction process on the plant residue two more times with fresh acetone.

-

Combine the filtrates from all three extractions.

-

Concentrate the combined acetone extract under reduced pressure using a rotary evaporator to yield the crude acetone extract.

Purification by Column Chromatography

-

Prepare a silica gel column using a suitable solvent system (e.g., chloroform).

-

Dissolve the crude acetone extract in a minimal amount of chloroform.

-

Load the dissolved extract onto the silica gel column.

-

Elute the column with a stepwise gradient of chloroform and methanol (e.g., starting with 20:1 CHCl₃/MeOH, progressing to 10:1, and finally 0:1).

-

Collect fractions of the eluate (e.g., 100 mL each).

-

Monitor the fractions using Thin-Layer Chromatography (TLC).

-

Combine fractions that show similar TLC profiles. Based on the reference study, the fraction containing this compound (Fraction 3) was identified through bioactivity assays.

Final Purification by Preparative TLC

-

Concentrate the active fraction (Fraction 3) obtained from column chromatography.

-

Apply the concentrated fraction onto preparative TLC plates.

-

Develop the plates using a chloroform/methanol (6:1) solvent system.

-

Visualize the separated bands under UV light.

-

Scrape the band corresponding to this compound from the plates.

-

Elute the compound from the silica gel using a suitable solvent (e.g., methanol or acetone).

-

Filter and evaporate the solvent to obtain pure this compound.

Structure Confirmation

The identity and purity of the isolated this compound should be confirmed by comparing its spectroscopic data (¹H-NMR, ¹³C-NMR, and MS) with published literature values.[1][3]

References

- 1. Five-Decade Update on Chemopreventive and Other Pharmacological Potential of this compound: a Natural Flavanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. This compound from Sophora Flavescens Roots Triggers ATF4 Activation and Cytostatic Effects Through PERK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Estrogenic and anticarcinogenic properties of this compound, a lavandulyl flavanone from the roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound isolated from Sophora flavescens Ait inhibited MCP-1-induced chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Kurarinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kurarinone is a lavandulyl flavanone, a type of flavonoid, predominantly isolated from the roots of Sophora flavescens (Kushen), a plant used in traditional Chinese medicine.[1][2] Emerging scientific evidence has highlighted its diverse and potent biological activities, positioning it as a compound of significant interest for therapeutic development. This technical guide provides an in-depth overview of the biological activities of this compound, focusing on its anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective properties. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways.

Core Biological Activities of this compound

This compound exhibits a broad spectrum of pharmacological effects, which are being actively investigated. The primary areas of its biological activity are summarized below.

Anti-Cancer Activity

This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines, including lung, prostate, and cervical cancers.[3][4] Its anti-cancer mechanisms are multifaceted, primarily involving the induction of apoptosis (programmed cell death), inhibition of cell proliferation and metastasis, and cell cycle arrest.[3][5]

Quantitative Anti-Cancer Data

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| H1688 | Small Cell Lung Carcinoma (SCLC) | 12.5 ± 4.7 | [1] |

| H146 | Small Cell Lung Carcinoma (SCLC) | 30.4 ± 5.1 | [1] |

| A549 | Non-Small Cell Lung Cancer (NSCLC) | Not specified, effective at 5-25 µM | [4] |

| PC3 | Prostate Cancer | 24.7 | [4] |

| HeLa | Cervical Cancer | 8.7 (for this compound-7-O-β-glucoside) | [6] |

Signaling Pathways in Anti-Cancer Activity

This compound's anti-cancer effects are mediated through several key signaling pathways:

-

Apoptosis Induction: It triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This is characterized by the activation of caspases (caspase-3, -8, -9), an increased Bax/Bcl-2 ratio, and cleavage of PARP.[1][4]

-

Inhibition of Metastasis: this compound suppresses the epithelial-mesenchymal transition (EMT) and downregulates matrix metalloproteinases (MMPs), which are crucial for cancer cell migration and invasion.[1]

-

Cell Cycle Arrest: It can induce cell cycle arrest at the G2/M and Sub-G1 phases in a context-dependent manner.[3][4]

-

Modulation of Survival Pathways: this compound has been shown to inhibit pro-survival pathways such as the PI3K/Akt and STAT3 signaling cascades.[3][4]

Anti-Inflammatory Activity

This compound demonstrates potent anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.[2][7] This activity is particularly relevant for inflammatory conditions such as arthritis.[7]

Quantitative Anti-Inflammatory Data

| Model | Effect | Concentration/Dose | Reference |

| LPS-stimulated RAW264.7 macrophages | Inhibition of IL-1β and iNOS expression | Effective at 20-50 µM | [2][4] |

| Collagen-induced arthritis mice | Reduction of serum TNF-α, IL-6, IFN-γ, and IL-17A | 100 mg/kg/day | [7] |

Signaling Pathways in Anti-Inflammatory Activity

The anti-inflammatory effects of this compound are largely attributed to its influence on the following pathways:

-

Keap1/Nrf2/HO-1 Pathway: this compound activates the Nrf2 pathway by downregulating Keap1.[2][7] This leads to the upregulation of the antioxidant enzyme heme oxygenase-1 (HO-1), which in turn suppresses the production of inflammatory mediators.[2]

-

NF-κB Pathway: It inhibits the activation of NF-κB, a central regulator of inflammation, thereby reducing the expression of pro-inflammatory cytokines.[7]

-

JAK/STAT Pathway: this compound can suppress the JAK/STAT signaling pathway, which is crucial for the differentiation of pathogenic T-helper cells (Th1/Th17) involved in autoimmune inflammation.[7][8]

Antimicrobial Activity

This compound has shown promising activity against a range of microorganisms, including pathogenic bacteria and fungi.[3][9] Notably, it is effective against methicillin-resistant Staphylococcus aureus (MRSA), a significant public health concern.[9]

Quantitative Antimicrobial Data

| Microorganism | Activity | MIC (µg/mL) | Reference |

| Cladosporium cucumerinum | Antifungal | 5 | [3] |

| Candida albicans | Antifungal | 5 | [3] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Antibacterial | <10 | [9] |

Mechanism of Antimicrobial Action

The primary antimicrobial mechanism of this compound involves the disruption of the bacterial cell membrane, leading to increased permeability and ultimately cell death.[9] It can also interfere with biofilm formation, a key virulence factor for many pathogenic bacteria.[9]

Neuroprotective Effects

Recent studies have begun to uncover the neuroprotective potential of this compound. It has shown protective effects in models of neurodegenerative diseases like Parkinson's disease and in models of neuronal cytotoxicity.[10]

Quantitative Neuroprotective Data

| Model | Effect | Concentration/Dose | Reference |

| Corticosterone-treated hippocampal neurons | Reversal of cytotoxicity | 0.25-1 µM | [10] |

| MPTP-induced Parkinson's disease mice | Attenuation of neuroinflammation and neurotoxicity | 5-20 mg/kg |

Signaling Pathways in Neuroprotection

The neuroprotective mechanisms of this compound are linked to its ability to:

-

Activate PI3K/Akt Signaling: this compound can upregulate the PI3K/Akt pathway, a critical signaling cascade for neuronal survival and growth.[10]

-

Inhibit BACE1: It has been shown to downregulate the expression of β-site amyloid precursor protein-cleaving enzyme 1 (BACE1), an enzyme implicated in Alzheimer's disease pathology.[10]

-

Reduce Neuroinflammation: this compound can suppress neuroinflammatory processes by inhibiting the activation of microglia and the NF-κB signaling pathway in the brain.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the biological activities of this compound.

Cell Viability (MTT) Assay

This assay is used to determine the cytotoxic effects of this compound on cancer cells.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for 24-72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of proteins involved in apoptosis.

Protocol:

-

Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, Bax, Bcl-2, PARP) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

-

Analysis: Quantify band intensities using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Anti-Inflammatory Assay in LPS-Stimulated Macrophages

This assay evaluates the ability of this compound to suppress the inflammatory response in macrophages.

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophages in appropriate medium.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specified time (e.g., 24 hours) to induce an inflammatory response.

-

Supernatant Collection: Collect the cell culture supernatants.

-

Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using ELISA kits according to the manufacturer's instructions.

-

Nitric Oxide Measurement: Measure the production of nitric oxide (a key inflammatory mediator) in the supernatants using the Griess reagent.

-

Data Analysis: Compare the levels of inflammatory mediators in this compound-treated cells to those in LPS-stimulated cells without treatment.

Conclusion and Future Perspectives

This compound is a promising natural compound with a wide range of biological activities, supported by a growing body of scientific research. Its potent anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective effects, mediated through the modulation of multiple key signaling pathways, make it a strong candidate for further preclinical and clinical investigation. Future research should focus on optimizing its bioavailability, evaluating its long-term safety profile, and exploring its therapeutic potential in various disease models. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this remarkable flavanone.

References

- 1. chondrex.com [chondrex.com]

- 2. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 3. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resources.amsbio.com [resources.amsbio.com]

- 5. researchhub.com [researchhub.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 8. Apoptosis western blot guide | Abcam [abcam.com]

- 9. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]

- 10. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]

A Technical Guide to Kurarinone's Modulation of NF-κB, STAT3, and Akt Signaling Pathways

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Kurarinone, a lavandulyl flavanone derived from the roots of Sophora flavescens, has demonstrated significant pharmacological potential, particularly in the realms of oncology and immunology.[1][2] Its therapeutic effects are largely attributed to its ability to modulate key intracellular signaling pathways that govern cell survival, proliferation, and inflammation. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its interaction with three critical signaling cascades: Nuclear Factor-kappa B (NF-κB), Signal Transducer and Activator of Transcription 3 (STAT3), and Protein Kinase B (Akt). By summarizing quantitative data, detailing experimental methodologies, and providing clear visual representations of the molecular interactions, this document serves as a comprehensive resource for professionals engaged in preclinical research and drug development.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response and plays a crucial role in cancer cell survival and proliferation.[1][2] this compound has been consistently shown to be a potent inhibitor of this pathway.

Mechanism of Inhibition

This compound exerts its inhibitory effect on the NF-κB pathway primarily by preventing the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα).[1] This action blocks the nuclear translocation of the p65/p50 NF-κB dimer, thereby preventing the transcription of downstream inflammatory and anti-apoptotic genes.[1] Studies have shown that this compound can inhibit IκBα phosphorylation in HEK293 cells and suppress the LPS-induced activation of the NF-κB pathway in RAW 264.7 macrophages.[1] Furthermore, this compound has been observed to decrease the phosphorylation of upstream Mitogen-Activated Protein Kinases (MAPKs) such as ERK1/2, JNK, and p38, which can also lead to NF-κB activation.[1][3]

Quantitative Data: NF-κB Pathway Modulation

| Cell Line | Assay/Stimulus | Endpoint | Concentration / IC50 | Reference |

| RAW 264.7 | LPS-induced NF-κB Activation | Pathway Inhibition | 5.8 µg/mL (IC50) | [1] |

| HEK293 | - | IκBα Phosphorylation | Inhibition at 100 µg/mL | [1] |

| L929sA | TNF-α induced Promoter Activity | IL-6, IL-8, E-sel Gene Expression | Significant decrease at 10-100 µg/mL | [1] |

| RAW 264.7 | LPS Stimulation | Inflammatory Gene mRNA (CCL2, TNF-α, IL-1β, iNOS) | Reduction | [1] |

Visualization: this compound's Inhibition of the NF-κB Pathway

Caption: this compound inhibits the NF-κB pathway by preventing IKK-mediated IκBα phosphorylation.

Modulation of the STAT3 Signaling Pathway

The Janus kinase (JAK)/STAT3 pathway is a critical regulator of cell growth, survival, and differentiation. Its constitutive activation is a hallmark of many cancers, making it a prime therapeutic target.

Mechanism of Inhibition

This compound has been identified as an inhibitor of the JAK/STAT3 signaling cascade.[1][4] It effectively reduces the phosphorylation of both JAK2 and STAT3 (at Tyr705), which is a prerequisite for STAT3 dimerization and nuclear translocation.[5][6] By preventing STAT3 from binding to the promoters of its target genes, this compound downregulates the expression of proteins involved in cell survival and proliferation, such as c-Myc and Cyclin D1.[5][7] This activity has been demonstrated in colon cancer stem-like cells and in mouse models of chronic inflammation.[5][8]

Quantitative Data: STAT3 Pathway Modulation

| Cell Line / Model | Assay/Stimulus | Endpoint | Concentration / Dose | Reference |

| HCT-116 Colon Cancer | Western Blot | pSTAT3 Reduction | 20.34 µM (IC50) | [5][7] |

| HCT-116 Colonospheres | Western Blot | pSTAT3 Reduction & Nuclear Translocation | 20.34 µM (IC50) | [5] |

| Collagen-Induced Arthritis (CIA) Mice | Western Blot (Lymph Nodes) | pSTAT1 & pSTAT3 Reduction | 100 mg/kg/day | [8] |

| Psoriasis-like Skin Disease Model | - | JAK/STAT Signaling Inhibition | Not specified | [1] |

Visualization: this compound's Inhibition of the JAK/STAT3 Pathway

Caption: this compound disrupts the JAK/STAT3 pathway by inhibiting JAK2 and STAT3 phosphorylation.

Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central node for regulating cell growth, metabolism, and survival. The effect of this compound on this pathway appears to be context-dependent, exhibiting both inhibitory and activating roles.

Context-Dependent Mechanism of Action

-

Inhibition in Cancer: In non-small cell lung cancer (NSCLC) cells, this compound has been found to repress the Akt pathway, contributing to its anti-tumor effects.[9] This inhibition likely leads to decreased survival signaling and potentiation of apoptosis.

-

Activation in Normal Cells: Conversely, in a model of oxidative stress in human ovarian granulosa cells, this compound was shown to activate the PI3K/Akt signaling pathway.[10] This activation was mediated by the upregulation of Insulin-like Growth Factor 1 (IGF1) and resulted in protective anti-apoptotic and antioxidant effects.[10][11] This dual activity highlights the complexity of this compound's pharmacology and suggests it may selectively target cancer cells while protecting normal tissues under certain stress conditions.

Quantitative Data: Akt Pathway Modulation

| Cell Line / Model | Assay/Stimulus | Endpoint | Effect | Reference |

| A549 NSCLC | - | Akt Pathway Activity | Repression | [9] |

| KGN Ovarian Granulosa Cells | H₂O₂-induced Oxidative Stress | PI3K/Akt Signaling | Activation (via IGF1 upregulation) | [10] |

| HMC3 Microglia | Heme-induced Neuroinflammation | PI3K/Akt Signaling | Activation (via IGF1 upregulation) | [11] |

Visualization: this compound's Dual Role in the PI3K/Akt Pathway

Caption: this compound shows context-dependent modulation of the Akt pathway, inhibiting it in cancer cells while activating it in others.

Experimental Protocols and Workflows

Reproducibility is key in scientific research. This section outlines the general methodologies employed in the studies cited, providing a framework for future investigations.

General Experimental Workflow

The typical workflow for assessing the impact of this compound on signaling pathways involves several key stages, from cell culture to endpoint analysis.

Caption: A generalized workflow for studying the effects of this compound on cellular signaling pathways.

Key Methodologies

-

Cell Culture and Treatment: Specific cell lines (e.g., HCT-116, RAW 264.7) are cultured under standard conditions. Cells are typically pre-treated with varying concentrations of this compound for a set period (e.g., 1-6 hours) before stimulation with an agonist like LPS or a cytokine.

-

Western Blotting: This technique is essential for determining the phosphorylation status and total protein levels of key signaling molecules.

-

Lysis: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA assay.

-

Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

-

Transfer: Proteins are transferred to a PVDF membrane.

-

Blocking & Incubation: The membrane is blocked (e.g., with 5% non-fat milk) and incubated overnight with primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-Akt).

-

Detection: After incubation with a secondary HRP-conjugated antibody, bands are visualized using an ECL detection system.

-

-

NF-κB Luciferase Reporter Assay: This assay quantitatively measures the transcriptional activity of NF-κB.

-

Transfection: Cells (e.g., HEK293) are co-transfected with an NF-κB-responsive firefly luciferase reporter plasmid and a control Renilla luciferase plasmid.

-

Treatment: After 24 hours, cells are treated with this compound and/or a stimulant (e.g., TNF-α).

-

Lysis & Measurement: Cells are lysed, and luciferase activity is measured using a dual-luciferase assay system. Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency.

-

-

Cell Viability (MTT/WST-8) Assay: Used to determine the cytotoxic effects of this compound and calculate IC50 values.

-

Seeding: Cells are seeded in 96-well plates.

-

Treatment: Cells are treated with a serial dilution of this compound for a specified duration (e.g., 24-72 hours).

-

Reagent Addition: MTT or WST-8 reagent is added to each well and incubated.

-

Measurement: The absorbance is read on a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

-

Conclusion and Future Directions

This compound is a multifaceted natural compound that potently modulates the NF-κB, STAT3, and Akt signaling pathways. Its consistent inhibition of the pro-inflammatory and pro-survival NF-κB and STAT3 pathways underscores its potential as an anti-inflammatory and anti-cancer agent. The context-dependent regulation of the Akt pathway presents an intriguing area for further research, suggesting a mechanism that may spare normal cells while targeting malignant ones.

Future investigations should aim to:

-

Elucidate the precise molecular mechanism behind the dual regulation of the Akt pathway.

-

Conduct comprehensive in vivo studies in various cancer models to validate the efficacy observed in vitro.

-

Explore potential synergistic effects when combined with standard chemotherapy or immunotherapy.

-

Investigate the pharmacokinetic and bioavailability profile of this compound to optimize dosing for clinical applications.[1]

This guide provides a solid foundation for these future efforts, consolidating the current knowledge and offering the necessary technical framework for advancing this compound from a promising natural compound to a potential therapeutic agent.

References

- 1. Five-Decade Update on Chemopreventive and Other Pharmacological Potential of this compound: a Natural Flavanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound exerts anti-inflammatory effect via reducing ROS production, suppressing NLRP3 inflammasome, and protecting against LPS-induced sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound regulates immune responses through regulation of the JAK/STAT and TCR-mediated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound targets JAK2-STAT3 signaling in colon cancer-stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of Stat3 activation by sanguinarine suppresses prostate cancer cell growth and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Antitumor effect of this compound and underlying mechanism in small cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound attenuates hydrogen peroxide-induced oxidative stress and apoptosis through activating the PI3K/Akt signaling by upregulating IGF1 expression in human ovarian granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | this compound ameliorates intestinal mucosal inflammation via regulating T cell immunity [frontiersin.org]

The Discovery and Characterization of Kurarinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kurarinone, a prenylated flavanone, has emerged as a molecule of significant interest in the scientific community due to its diverse pharmacological activities. First isolated in 1970, subsequent research has revealed its potential as an anticancer, anti-inflammatory, antioxidant, neuroprotective, and antimicrobial agent. This technical guide provides an in-depth overview of the initial discovery, isolation, and structural elucidation of this compound. It further details the key experimental methodologies used to characterize its biological activities, presents quantitative data in a structured format, and visualizes the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Initial Discovery and Structural Elucidation

This compound was first isolated in 1970 by Komatsu and his team from the methanolic extract of the roots of Sophora angustifolia[1]. The structure of this lavandulyl flavanone was established through spectroscopic techniques, including Ultraviolet (UV), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy[1]. While initially discovered in Sophora angustifolia, a significant body of subsequent research has focused on its isolation from Sophora flavescens, which has become a primary source for the compound[1][2]. The chemical structure of this compound is (2S)-2-(2,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one, with a molecular formula of C₂₆H₃₀O₆ and a molecular weight of 438.5 g/mol .

Experimental Protocol: Initial Isolation and Purification

The pioneering isolation of this compound by Komatsu et al. laid the groundwork for subsequent purification strategies. The general methodology is outlined below:

-

Extraction : The dried and powdered roots of the source plant (e.g., Sophora angustifolia or Sophora flavescens) are subjected to extraction with a suitable solvent, typically methanol or acetone, at room temperature over an extended period.[1]

-

Chromatographic Separation : The resulting crude extract is then subjected to a series of chromatographic separations to isolate this compound.

-

Initial Column Chromatography : The extract is loaded onto a silica gel column and eluted with a solvent system, such as a gradient of acetone and hexane (e.g., 1:1 ratio).[1]

-

Thin-Layer Chromatography (TLC) : Fractions are monitored by TLC to identify those containing the compound of interest. A relatively slower-moving fraction is typically selected for further purification.[1]

-

Re-chromatography : The selected fraction is further purified by column chromatography using a different solvent system, for instance, chloroform and methanol (e.g., 95:5 ratio), to yield purified this compound as a colorless crystalline substance.[1]

-

-

Structure Elucidation : The purified compound's structure is then determined using a combination of spectroscopic methods:

-

UV Spectroscopy : To identify the chromophoric system of the flavanone skeleton.

-

IR Spectroscopy : To identify functional groups such as hydroxyls, carbonyls, and aromatic rings.

-

NMR Spectroscopy (¹H-NMR and ¹³C-NMR) : To determine the precise arrangement of protons and carbons, confirming the connectivity and stereochemistry of the molecule.

-

Characterized Biological Activities and Quantitative Data

This compound has been demonstrated to possess a wide array of biological activities. The following tables summarize the key findings and provide quantitative data where available.

Table 1: Anticancer and Cytotoxic Activities

| Cell Line | Cancer Type | Activity | IC₅₀/EC₅₀ | Reference |

| HL-60 | Human Myeloid Leukemia | Cytotoxic | 18.5 µM | [1] |

| MCF-7/6 | Human Breast Cancer | Cytotoxic | 22.2 µM | [3] |

| PC3 | Human Prostate Cancer | Cytostatic | 24.7 µM | [1] |

| Hela | Human Cervical Cancer | Cytotoxic | 36 µM | [4] |

| A375 | Human Melanoma | Cytotoxic | 62 µM | [4] |

| A549 | Non-small Cell Lung Cancer | In vivo tumor reduction | 20-40 mg/kg | [4] |

Table 2: Anti-inflammatory and Immunomodulatory Activities

| Model | Effect | IC₅₀/Concentration | Reference |

| LPS-stimulated RAW264.7 cells | Inhibition of inflammatory mediators | 20-50 µM | [1][4] |

| Collagen-induced arthritis mice | Reduction of pro-inflammatory cytokines | 100 mg/kg/day | [1] |

| Multiple Sclerosis model | Inhibition of Th1 and Th17 cell proliferation | 100 mg/kg/day | [4] |

| MCP-1-induced THP-1 cell migration | Inhibition of chemotaxis | 19.2 µg/mL | [5] |

Table 3: Receptor and Enzyme Modulation

| Target | Activity | IC₅₀/EC₅₀ | Reference |

| Dopamine D₁ Receptor (hD₁R) | Antagonist | 42.1 µM | [6] |

| Dopamine D₂ʟ Receptor (hD₂ʟR) | Agonist | 22.4 µM | [6] |

| Dopamine D₄ Receptor (hD₄R) | Agonist | 71.3 µM | [6] |

| GABAᴀ Receptor | Modulator | 8.1 µM | [6] |

| Monoamine Oxidase-A (hMAO-A) | Weak Inhibitor | 186 µM | [6] |

| Monoamine Oxidase-B (hMAO-B) | Weak Inhibitor | 198 µM | [6] |

Table 4: Antimicrobial Activity

| Microorganism | Method | Result (Zone of Inhibition) | Reference |

| Bacillus subtilis | Paper-disk diffusion | ~15 mm | [1] |

| Bacillus cereus | Paper-disk diffusion | ~15 mm | [1] |

| Staphylococcus aureus | Paper-disk diffusion | ~15 mm | [1] |

| Escherichia coli | Paper-disk diffusion | No inhibition | [1] |

Key Signaling Pathways and Experimental Workflows

The biological effects of this compound are mediated through its interaction with several key cellular signaling pathways.

Signaling Pathway Diagrams

Caption: this compound-mediated activation of the Nrf2/KEAP1 pathway.

Caption: The PERK-ATF4 signaling pathway activated by this compound.

Experimental Workflow Diagram

Caption: A generalized workflow for bioassay-guided isolation of this compound.

Detailed Methodologies for Key Experiments

Anticancer Activity: Cytotoxicity Assay against HL-60 Cells

The cytotoxic effect of this compound on human promyelocytic leukemia (HL-60) cells is a key indicator of its anticancer potential. A common method to assess this is the MTT assay.

-

Cell Culture : HL-60 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding : Cells are seeded into 96-well microtiter plates at a density of approximately 1-2 x 10⁵ cells/mL.

-

Compound Treatment : A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared. The cells are treated with serial dilutions of this compound to achieve a range of final concentrations. Control wells receive the vehicle (DMSO) at the same concentration as the treated wells.

-

Incubation : The plates are incubated for a specified period, typically 24, 48, or 72 hours.

-

MTT Assay :

-

A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plate is incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan precipitate.

-

A solubilization solution (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.

-

-

Data Acquisition : The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of this compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity: Inhibition of Inflammatory Mediators in RAW264.7 Macrophages

The anti-inflammatory properties of this compound can be characterized by its ability to suppress the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Cell Culture : RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.

-

Cell Treatment : Cells are seeded in appropriate culture plates. After reaching desired confluency, they are pre-treated with various concentrations of this compound for a period (e.g., 2 hours) before stimulation with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).

-

Assessment of Inflammatory Mediators :

-

Nitric Oxide (NO) Production : The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay.

-

Pro-inflammatory Cytokine Expression (e.g., IL-1β, iNOS) :

-

Quantitative PCR (qPCR) : Total RNA is extracted from the cells, reverse-transcribed to cDNA, and the expression levels of genes encoding for inflammatory cytokines are quantified by qPCR using specific primers.

-

Western Blot : Cell lysates are prepared, and proteins are separated by SDS-PAGE. The expression levels of inflammatory proteins are detected using specific primary antibodies and visualized with secondary antibodies conjugated to a reporter enzyme.

-

-

-

Data Analysis : The levels of inflammatory mediators in this compound-treated cells are compared to those in cells treated with LPS alone. The dose-dependent inhibitory effect of this compound is then determined.

Conclusion

The initial discovery and ongoing characterization of this compound have established it as a promising natural product with a multi-faceted pharmacological profile. Its activities against cancer cell lines, its potent anti-inflammatory effects mediated through pathways like Nrf2/KEAP1, and its modulation of key neurological receptors highlight its therapeutic potential. The experimental protocols and quantitative data summarized in this guide provide a solid foundation for future research and development efforts. Further investigation into the in vivo efficacy, safety profile, and mechanisms of action of this compound is warranted to fully explore its potential as a lead compound for the development of novel therapeutics.

References

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxicity, Antiproliferative Effects, and Apoptosis Induction of Methanolic Extract of Cynometra cauliflora Linn. Whole Fruit on Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. KoreaMed Synapse [synapse.koreamed.org]

- 6. Dose- and Time-Dependent Response of Human Leukemia (HL-60) Cells to Arsenic Trioxide Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Kurarinone: A Multifaceted Regulator of Apoptosis and Cell Cycle Arrest

An In-depth Technical Guide for Researchers and Drug Development Professionals

Kurarinone, a lavandulyl flavanone derived from the roots of Sophora flavescens, has garnered significant attention in oncological research. This natural compound demonstrates potent anti-cancer properties by inducing programmed cell death (apoptosis) and halting the proliferation of cancer cells through cell cycle arrest. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to this compound's role in these critical anti-tumor processes.

Induction of Apoptosis

This compound triggers apoptosis in a variety of cancer cell lines through the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This dual-pronged approach underscores its potential as a robust anti-cancer agent.

This compound's pro-apoptotic activity is mediated by a complex interplay of signaling molecules. Key pathways identified include:

-

Intrinsic (Mitochondrial) Pathway: this compound disrupts the mitochondrial membrane potential, leading to the release of cytochrome c. This event initiates a caspase cascade, activating caspase-9 and the executioner caspase-3, which then cleaves essential cellular proteins, such as PARP, culminating in apoptosis.[1] The process is further regulated by the Bcl-2 family of proteins, where this compound has been shown to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax.[1][2]

-

Extrinsic (Death Receptor) Pathway: The compound promotes the expression of death receptors like Fas and TRAIL receptors on the cancer cell surface.[1] This sensitization leads to the activation of caspase-8, which can directly cleave and activate caspase-3.[1] Furthermore, activated caspase-8 cleaves Bid into tBid, which then translocates to the mitochondria, amplifying the apoptotic signal through the intrinsic pathway.[1]

-

NF-κB Pathway Inhibition: this compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a key transcription factor that promotes cell survival by upregulating anti-apoptotic genes. By inhibiting NF-κB, this compound down-regulates survival proteins like cFLIP, thereby sensitizing cancer cells to TRAIL-induced apoptosis.[3]

-

Endoplasmic Reticulum (ER) Stress Pathway: In some cancer cells, such as non-small cell lung cancer (NSCLC) A549 cells, this compound can induce apoptosis by repressing the endoplasmic reticulum pathway.[1][2] This involves the modulation of ER stress-related proteins, including caspases-7 and -12.[2]

-

PI3K/Akt Pathway Suppression: The PI3K/Akt signaling pathway is a crucial regulator of cell survival and proliferation. This compound has been found to suppress the activity of Akt, further contributing to its pro-apoptotic effects.[1][2]

The cytotoxic and pro-apoptotic effects of this compound have been quantified across various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| H1688 | Small Cell Lung Cancer | 12.5 ± 4.7 | [1] |

| H146 | Small Cell Lung Cancer | 30.4 ± 5.1 | [1] |

| PC3 | Prostate Cancer | 24.7 | [4][5] |

| HL-60 | Human Myeloid Leukemia | 18.5 | [4][5] |

| HeLa | Cervical Cancer | 36 | [4] |

| A375 | Melanoma | 62 | [4] |

| MCF-7/6 | Breast Cancer | 22.2 | [6] |

Table 2: Effect of this compound on Apoptotic Cell Population in H1688 Cells

| This compound Concentration (µM) | Total Apoptotic Cells (%) | Sub-G1 Phase Cells (%) | Reference |

| 0 (Control) | 2.4 ± 1.8 | 1.4 | [1] |

| 6.25 | 10.3 ± 0.9 | - | [1] |

| 12.5 | 33.3 ± 2.9 | - | [1] |

| 25 | 73.1 ± 3.0 | 59.3 | [1] |

Induction of Cell Cycle Arrest

In addition to inducing apoptosis, this compound exerts cytostatic effects by arresting the cell cycle, primarily at the G0/G1 or G2/M phases, depending on the cancer cell type.[7][8] This prevents cancer cells from proceeding with DNA replication and division.

The mechanisms underlying this compound-induced cell cycle arrest involve the modulation of key cell cycle regulatory proteins:

-

Downregulation of Cyclins and CDKs: this compound has been shown to reduce the protein levels of key cyclins such as Cyclin D1, Cyclin D3, and Cyclin A, as well as their partner cyclin-dependent kinases (CDKs), including CDK4 and CDK6.[7][8] These complexes are essential for the progression through the G1 phase of the cell cycle.

-

Upregulation of CDK Inhibitors (CKIs): The compound increases the expression of CDK inhibitors like p21 and p27.[7][9] These proteins bind to and inactivate cyclin-CDK complexes, thereby halting cell cycle progression.[7]

-

PERK-ATF4 Pathway: this compound can activate the PKR-like endoplasmic reticulum kinase (PERK)-ATF4 pathway.[9][10] Activating transcription factor 4 (ATF4) can, in turn, induce the expression of p21, leading to cytostasis.[9]

-

K-RAS Degradation: In human colorectal cancer cells, this compound induces G0/G1 arrest by promoting the proteasomal degradation of K-RAS in a p53-independent manner.[8] This is mediated by the E3 ubiquitin ligase WDR76 and subsequently leads to the downregulation of downstream targets like c-MYC and phosphorylated ERK.[8]

Studies have demonstrated this compound's ability to alter the distribution of cells within the cell cycle phases. For instance, in H1688 small cell lung cancer cells, treatment with 25 µM this compound for 24 hours resulted in a significant increase in the sub-G1 population to 59.3%, indicative of apoptotic cells, which is a consequence of cell cycle dysregulation.[1] In gastric cells, co-treatment with TRAIL and this compound arrested the cells in the G2/M phase.[4]

Experimental Protocols

The investigation of this compound's effects on apoptosis and cell cycle arrest relies on a set of standard and specialized molecular and cell biology techniques.

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[11][12] The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance.[11]

-

Protocol Outline:

-

Cell Seeding: Plate cells in a 96-well plate at an optimized density (e.g., 1,000 to 100,000 cells/well) and allow them to attach overnight.[11]

-

Compound Treatment: Treat cells with serial dilutions of this compound for a specified duration (e.g., 24, 48, or 72 hours).[11]

-

MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[12]

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[11][12]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]

-

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

-

Protocol Outline:

-

Cell Treatment: Treat cells with this compound as desired.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and PI.

-

Incubation: Incubate in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Flow cytometry with PI staining is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content. Cells in G2/M have twice the DNA content of cells in G0/G1.

-

Protocol Outline:

-

Cell Treatment: Treat cells with this compound.

-

Cell Harvesting and Fixation: Harvest cells and fix them in cold ethanol.

-

Staining: Treat cells with RNase A to remove RNA and then stain with PI.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

-

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

-

Protocol Outline:

-

Protein Extraction: Lyse treated and untreated cells to extract total protein.

-

Protein Quantification: Determine protein concentration using a method like the BCA assay.

-

Electrophoresis and Transfer: Separate proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., caspases, Bcl-2, cyclins, p21), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using a chemiluminescent substrate.

-

Conclusion

This compound is a promising natural product with significant anti-cancer activity. Its ability to induce apoptosis through multiple, interconnected signaling pathways and to halt cell proliferation via cell cycle arrest makes it a compelling candidate for further preclinical and clinical investigation. The comprehensive data and methodologies presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound in oncology.

References

- 1. Antitumor effect of this compound and underlying mechanism in small cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitory Effect of this compound on Growth of Human Non-small Cell Lung Cancer: An Experimental Study Both in Vitro and in Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound promotes TRAIL-induced apoptosis by inhibiting NF-κB-dependent cFLIP expression in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Five-Decade Update on Chemopreventive and Other Pharmacological Potential of this compound: a Natural Flavanone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Five-Decade Update on Chemopreventive and Other Pharmacological Potential of this compound: a Natural Flavanone [frontiersin.org]

- 6. Estrogenic and anticarcinogenic properties of this compound, a lavandulyl flavanone from the roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. frontiersin.org [frontiersin.org]

- 8. This compound induced p53-independent G0/G1 cell cycle arrest by degradation of K-RAS via WDR76 in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound from Sophora Flavescens Roots Triggers ATF4 Activation and Cytostatic Effects Through PERK Phosphorylation | MDPI [mdpi.com]

- 10. This compound from Sophora Flavescens Roots Triggers ATF4 Activation and Cytostatic Effects Through PERK Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. merckmillipore.com [merckmillipore.com]

Kurarinone: A Deep Dive into its Anti-inflammatory Effects and Molecular Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kurarinone, a lavandulyl flavanone isolated from the roots of Sophora flavescens, has emerged as a promising natural compound with potent anti-inflammatory properties.[1] Traditionally used in herbal medicine, recent scientific investigations have begun to unravel the complex molecular mechanisms underlying its therapeutic effects. This technical guide provides a comprehensive overview of the anti-inflammatory activities of this compound, detailing its modulation of key signaling pathways, presenting quantitative data from various studies, and outlining the experimental protocols used to elucidate its functions. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Core Anti-inflammatory Mechanisms of this compound